tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H27N3O3 and its molecular weight is 297.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Roles
Synthesis of Biologically Active Compounds : A significant application of tert-butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate derivatives is their role as intermediates in synthesizing biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is used in the synthesis of crizotinib, a drug used in cancer therapy (Kong et al., 2016).
Key Intermediate in Drug Synthesis : This compound also serves as a key intermediate in the synthesis of various drugs. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate for Vandetanib, an anticancer drug (Wang et al., 2015).
Structural Characterization and Modification
Characterization and Crystal Structure Studies : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a derivative, has been characterized using spectroscopic methods and X-ray diffraction, revealing details about its molecular and crystal structure (Naveen et al., 2007).
Intramolecular Cyclizations and Chemical Transformations : Studies have also been conducted on using tert-butyl 4-oxopiperidine-1-carboxylate derivatives in intramolecular cyclization reactions to synthesize piperidines and pyrrolidines, indicating their utility in complex organic syntheses (Moskalenko & Boev, 2014).
Metabolism and Anticorrosive Properties
Investigation in Metabolism Studies : The metabolism of derivatives like 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone in liver microsomes has been studied, providing insights into drug metabolism and pharmacokinetics (Yoo et al., 2008).
Application in Corrosion Inhibition : Research has shown the potential of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate in inhibiting corrosion, particularly for carbon steel in acidic environments. This indicates its potential use in industrial corrosion protection (Praveen et al., 2021).
Safety and Hazards
This compound is classified as dangerous according to the GHS hazard category . It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include rinsing the mouth if swallowed and not inducing vomiting . Eye protection and face protection should be worn, and if the compound comes into contact with the eyes, they should be rinsed cautiously with water for several minutes .
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protacs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
Similar compounds have been used as semi-flexible linkers in protac development for targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.
Properties
IUPAC Name |
tert-butyl 4-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-10-6-12(7-11-18)16-13(19)17-8-4-5-9-17/h12H,4-11H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPDHCLVSYLPBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143694 | |
Record name | 1,1-Dimethylethyl 4-[(1-pyrrolidinylcarbonyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-82-3 | |
Record name | 1,1-Dimethylethyl 4-[(1-pyrrolidinylcarbonyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(1-pyrrolidinylcarbonyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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